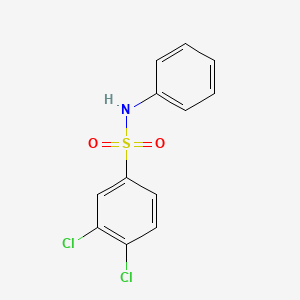

3,4-dichloro-N-phenylbenzenesulfonamide

Description

3,4-Dichloro-N-phenylbenzenesulfonamide (CAS: Not explicitly provided; molecular formula: C₁₂H₁₀Cl₂NO₂S, molecular weight: 301.98 g/mol) is a sulfonamide derivative synthesized via copper-catalyzed reactions. As reported in , it is obtained through column chromatography (hexane/ethyl acetate = 5:1) with a 70% yield. Its structure is confirmed by ¹H NMR (e.g., δ = 7.88 ppm for the dichlorinated aromatic proton) and ¹³C NMR (e.g., δ = 138.7 ppm for the sulfonamide-attached carbon) . The compound’s high purity is validated by HRMS, showing a mass accuracy of 301.9783 ([M+H]⁺) against the calculated 301.9804 .

The dichloro substituents on the benzene ring likely enhance electronic effects and lipophilicity, influencing binding interactions.

Properties

IUPAC Name |

3,4-dichloro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJRNOHDICRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-phenylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with aniline (phenylamine). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dichlorobenzenesulfonyl chloride+Aniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Substituted benzenesulfonamides.

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,4-dichloro-N-phenylbenzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it an important intermediate in synthetic pathways.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Studies have shown that it can effectively inhibit specific enzymes by binding to their active sites, which may lead to significant therapeutic effects, such as:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Properties : May reduce inflammation by inhibiting lipoxygenases involved in inflammatory processes.

- Anticancer Potential : Shows promise in inducing apoptosis in cancer cells through receptor modulation.

Medicine

In medical research, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets positions it as a candidate for developing new treatments for diseases such as cancer and bacterial infections.

Industry

From an industrial perspective, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes, enhancing product consistency while minimizing waste generation.

Inhibition of Lipoxygenase

Research has demonstrated that this compound can inhibit lipoxygenase enzymes at nanomolar concentrations. This inhibition has implications for treating inflammatory diseases.

Calcium Channel Interaction

Studies indicate that this compound may interact with calcium channels, providing insights into its potential cardiovascular applications.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly affect the biological activity of sulfonamides. For example:

- Introducing trifluoromethyl groups at specific positions increased antibacterial efficacy while maintaining selectivity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Table 1: Key Properties of 3,4-Dichloro-N-phenylbenzenesulfonamide and Analogs

Substituent Effects on Physicochemical Properties

Chlorine vs. Methyl Groups :

The dichloro substituents in this compound increase electron-withdrawing effects and lipophilicity compared to methyl groups in N-(3,4-dimethylphenyl)benzenesulfonamide. Methyl groups enhance steric bulk and crystallinity, as evidenced by single-crystal X-ray studies .- 301.98 for 3,4-dichloro-N-phenyl) .

Fluorine Incorporation : The fluorinated analog in exhibits higher electronegativity, which may alter reactivity or metabolic stability compared to chlorine. The unexpected formation of a "double sulfonamide" highlights the sensitivity of synthesis pathways to substituent electronic effects .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 3,4-Dichlorobenzenesulfonyl chloride + Aniline | DCM | Pyridine | 75–85 |

| 2 | Intermediate purification | Ethanol | – | 90+ |

Advanced: How can reaction conditions be optimized to mitigate substituent interference in sulfonamide synthesis?

Methodological Answer:

Electron-withdrawing groups (e.g., Cl) on the benzene ring can hinder nucleophilic attack. Optimization strategies include:

- Temperature modulation : Elevated temperatures (80–100°C) enhance reactivity in polar aprotic solvents like DMF.

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Protection/deprotection : Temporarily masking reactive groups (e.g., NH) with Boc groups to prevent side reactions .

Basic: What techniques are critical for validating the crystal structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles. SHELX software is widely used for refinement, with R-factors < 0.05 indicating high precision .

- Thermogravimetric analysis (TGA) : Confirms thermal stability, which correlates with crystallinity.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Cl···H contacts) .

Advanced: How are crystallographic disorders or twinning resolved in sulfonamide derivatives?

Methodological Answer:

Disorders arise from dynamic molecular conformations or lattice imperfections. Solutions include:

- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.

- SHELXL refinement with PART instructions to model split positions .

- TWIN commands in crystallographic software for detwinning datasets .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or dihydrofolate reductase .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | IC (µM) | Reference |

|---|---|---|---|

| Enzyme inhibition | Carbonic anhydrase IX | 0.45 | |

| Cytotoxicity | MCF-7 breast cancer | 12.3 |

Advanced: How do substituent variations influence the structure-activity relationship (SAR) of sulfonamide derivatives?

Methodological Answer:

- Electron-donating groups (e.g., OCH) enhance solubility but reduce enzyme affinity.

- Halogen substitution (Cl, F) improves membrane permeability and target binding via hydrophobic interactions.

- Quantitative SAR (QSAR) models : Use Hammett constants (σ) and Hansch parameters to predict activity .

Basic: What analytical methods are used to assess purity and stability?

Methodological Answer:

- HPLC-UV/Vis : Quantifies impurities using C18 columns and acetonitrile/water gradients.

- Stability studies : Accelerated degradation under acidic/alkaline conditions monitored by LC-MS .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve conflicting bioactivity data?

Methodological Answer:

Contradictions in IC values may arise from metabolite interference or assay conditions. Solutions:

- Metabolite profiling : Identify active/degraded species using high-resolution MS.

- Kinetic analysis : Compare time-dependent activity curves across assays .

Advanced: What computational approaches predict the pharmacokinetic properties of sulfonamides?

Methodological Answer:

- Molecular docking : AutoDock Vina assesses binding modes to targets like carbonic anhydrase.

- ADMET prediction : SwissADME estimates logP, bioavailability, and blood-brain barrier penetration .

Basic: How are solubility challenges addressed in formulation studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.